4-Methylcyclohexyl 4-oxo-4-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}butanoate
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Overview
Description
4-Methylcyclohexyl 4-oxo-4-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}butanoate is a complex organic compound that features a unique combination of functional groups, including a cyclohexyl ring, a benzothiazole moiety, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcyclohexyl 4-oxo-4-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}butanoate typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is usually introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Coupling with the Butanoate Backbone: The benzothiazole derivative is then coupled with a butanoate ester through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Cyclohexyl Ring Introduction: Finally, the cyclohexyl ring is introduced via alkylation reactions, often using Grignard reagents or organolithium compounds.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring and the benzothiazole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the butanoate backbone. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Hydrolysis: The ester bond in the butanoate backbone can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Oxidized derivatives of the cyclohexyl ring and benzothiazole moiety
Reduction: Reduced derivatives of the butanoate backbone
Substitution: Substituted derivatives with various functional groups
Hydrolysis: Carboxylic acid and alcohol derivatives
Scientific Research Applications
Chemistry
In chemistry, 4-Methylcyclohexyl 4-oxo-4-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}butanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The benzothiazole moiety is known for its biological activity, and the trifluoromethoxy group can enhance the compound’s stability and bioavailability.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The benzothiazole moiety is a common pharmacophore in drug design, and the trifluoromethoxy group can improve the compound’s pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of 4-Methylcyclohexyl 4-oxo-4-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}butanoate involves its interaction with specific molecular targets. The benzothiazole moiety can bind to various enzymes and receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexyl 4-oxo-4-{[6-methoxy-1,3-benzothiazol-2-yl]amino}butanoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-Methylcyclohexyl 4-oxo-4-{[6-chloro-1,3-benzothiazol-2-yl]amino}butanoate: Similar structure but with a chloro group instead of a trifluoromethoxy group.
4-Methylcyclohexyl 4-oxo-4-{[6-fluoro-1,3-benzothiazol-2-yl]amino}butanoate: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 4-Methylcyclohexyl 4-oxo-4-{[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino}butanoate makes it unique compared to its analogs. The trifluoromethoxy group can significantly enhance the compound’s stability, lipophilicity, and bioavailability, making it a more potent and effective molecule in various applications.
Properties
Molecular Formula |
C19H21F3N2O4S |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
(4-methylcyclohexyl) 4-oxo-4-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]butanoate |
InChI |
InChI=1S/C19H21F3N2O4S/c1-11-2-4-12(5-3-11)27-17(26)9-8-16(25)24-18-23-14-7-6-13(10-15(14)29-18)28-19(20,21)22/h6-7,10-12H,2-5,8-9H2,1H3,(H,23,24,25) |
InChI Key |
BJXGJFDWFMNKOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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